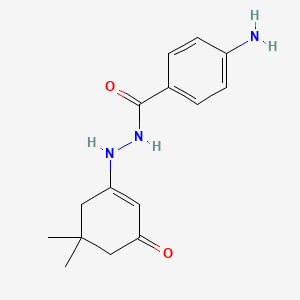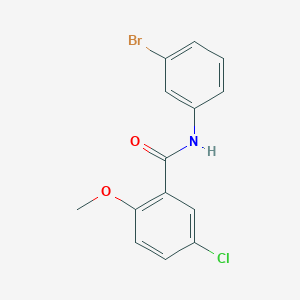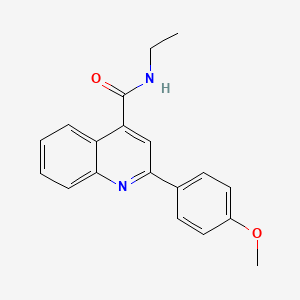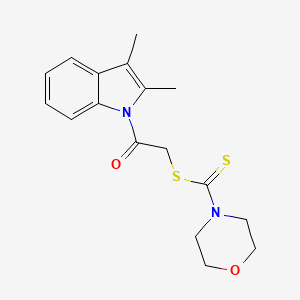
1-(4-Methylphenyl)-3-pyridin-3-ylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas. This compound features a thiourea group bonded to a 4-methylphenyl and a pyridin-3-yl group. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both aromatic rings in its structure makes it a compound of interest for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-pyridin-3-ylthiourea can be synthesized through the reaction of 4-methylphenyl isothiocyanate with 3-aminopyridine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows: [ \text{4-Methylphenyl isothiocyanate} + \text{3-Aminopyridine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)-3-pyridin-3-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1-(4-Methylphenyl)-3-pyridin-3-ylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism by which 1-(4-Methylphenyl)-3-pyridin-3-ylthiourea exerts its effects involves interactions with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The aromatic rings can participate in π-π interactions, further modulating the compound’s biological activity.
相似化合物的比较
- 1-(4-Methylphenyl)-3-phenylthiourea
- 1-(4-Methylphenyl)-3-pyridin-2-ylthiourea
- 1-(4-Methylphenyl)-3-pyridin-4-ylthiourea
Comparison: 1-(4-Methylphenyl)-3-pyridin-3-ylthiourea is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivities due to the electronic and steric effects imparted by the pyridin-3-yl group.
属性
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-10-4-6-11(7-5-10)15-13(17)16-12-3-2-8-14-9-12/h2-9H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKLGEMGBBZEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE](/img/structure/B5789771.png)
![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5789776.png)
![N-[3-(cyclopentyloxy)phenyl]-3-methyl-2-furamide](/img/structure/B5789783.png)


![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)


![1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5789826.png)
![METHYL 4,5-DIMETHOXY-2-[(4-PYRIDYLCARBONYL)AMINO]BENZOATE](/img/structure/B5789831.png)

![5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5789838.png)
